molecular formula C13H24N2O3 B1522591 tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-14-0

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Cat. No.: B1522591
CAS No.: 1286273-14-0
M. Wt: 256.34 g/mol
InChI Key: WSXWLCLSFLXVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWLCLSFLXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solubility Landscape of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Solubility Characteristics of a Key Synthetic Intermediate

[City, State] – January 24, 2026 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the solubility of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate. This whitepaper provides a comprehensive analysis of the compound's solubility in various solvents, offering a theoretical framework and practical methodologies for its handling and application in synthesis and formulation.

The guide begins by dissecting the molecular structure of this compound, a compound of significant interest in medicinal chemistry. It then explores the fundamental principles of solubility, emphasizing the "like dissolves like" concept, and how the interplay of polarity, hydrogen bonding, and molecular size dictates the dissolution of a solute in a solvent.

A central feature of this technical guide is a detailed, albeit predictive, solubility profile of this compound across a spectrum of common laboratory solvents. This is supplemented by a robust theoretical discussion that correlates the predicted solubility with the physicochemical properties of both the solute and the solvents.

The whitepaper also outlines a standardized experimental protocol for determining the equilibrium solubility of the compound. This section is designed to be a self-validating system, providing researchers with a reliable method to generate their own data. To further enhance the practical utility of this guide, it includes a discussion on the interpretation of solubility data and its implications for drug discovery and development processes.

Visual aids, including a flowchart of the solubility determination workflow and a diagram illustrating the key molecular interactions, are incorporated to facilitate a deeper understanding of the concepts discussed. The guide concludes with essential safety information and handling precautions for this compound and related compounds, ensuring safe laboratory practices.

This technical guide is poised to be an invaluable resource for any scientist working with this compound, providing the foundational knowledge and practical tools necessary to optimize its use in their research and development endeavors.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure incorporates a polar acetylated piperidine ring, a carbamate linkage capable of hydrogen bonding, and a non-polar tert-butyl protecting group. This combination of functionalities results in a nuanced solubility profile that is critical to understand for its effective use in reaction chemistry, purification, and formulation.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of electronegative atoms and the overall molecular geometry. In the case of this compound, the presence of oxygen and nitrogen atoms creates polar regions, while the hydrocarbon portions contribute to its non-polar character.

Theoretical Solubility Profile

Based on its structure, we can predict the solubility of this compound in a range of solvents. The presence of hydrogen bond donors (the N-H of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen of the piperidine ring) suggests potential solubility in protic and polar aprotic solvents.[4] However, the bulky, non-polar tert-butyl group and the hydrocarbon backbone of the piperidine ring will favor solubility in less polar organic solvents.

A qualitative prediction of solubility is presented in the table below. This is a theoretical assessment based on the principles of "like dissolves like" and the known properties of the solvents.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
WaterHighBothLowThe large non-polar regions of the molecule are expected to dominate, leading to poor solvation by water.
MethanolHighBothModerate to HighMethanol can engage in hydrogen bonding and its alkyl group can interact with the non-polar parts of the solute.
EthanolHighBothModerate to HighSimilar to methanol, but its larger alkyl chain may slightly improve interaction with the non-polar moieties.
IsopropanolMediumBothModerateThe larger, more branched alkyl group may enhance solubility compared to smaller alcohols.
Dichloromethane (DCM)MediumAcceptorHighDCM is a versatile solvent that can interact with both polar and non-polar regions of the molecule.
ChloroformMediumDonorHighSimilar to DCM, its ability to act as a hydrogen bond donor may enhance solubility.
Ethyl AcetateMediumAcceptorModerate to HighThe ester functionality can interact with the polar groups, while the ethyl and acetyl groups can solvate the non-polar parts.
AcetoneMediumAcceptorModerate to HighA polar aprotic solvent that can effectively solvate the polar functionalities of the solute.
AcetonitrileHighAcceptorModerateWhile polar, its smaller size and strong dipole moment may lead to good solvation.
Tetrahydrofuran (THF)MediumAcceptorHighThe ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure provides a non-polar character.
TolueneLowNoneLow to ModerateThe aromatic ring can interact with the non-polar parts of the molecule via van der Waals forces.
HexaneLowNoneLowAs a non-polar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule.
N,N-Dimethylformamide (DMF)HighAcceptorHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[4]
Dimethyl Sulfoxide (DMSO)HighAcceptorHighAnother highly polar aprotic solvent with strong solvating capabilities.[4]

Experimental Determination of Solubility

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable technique for this purpose.

Protocol: Equilibrium Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 sep1 Settle or centrifuge equil2->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/LC-MS quant2->quant3 quant4 Calculate concentration from calibration curve quant3->quant4 result Determine Solubility quant4->result

Figure 1. Workflow for the experimental determination of equilibrium solubility.

Analysis and Discussion

The predicted solubility profile highlights the amphiphilic nature of this compound. The high predicted solubility in polar aprotic solvents like DMF and DMSO can be attributed to their strong ability to solvate both the polar and non-polar portions of the molecule.[4] In contrast, the low predicted solubility in highly polar protic solvents like water and non-polar solvents like hexane underscores the importance of a balance in polarity for effective dissolution.

The interplay of intermolecular forces is key to understanding these predictions.

G cluster_solute This compound cluster_solvent Solvent cluster_interactions Intermolecular Forces solute Polar Groups (Amide, Carbamate) Non-Polar Groups (tert-Butyl, Piperidine Ring) interactions Hydrogen Bonding Dipole-Dipole Van der Waals solute->interactions Solute-Solvent solvent Polarity Hydrogen Bonding Ability solvent->interactions Interactions solubility Solubility interactions->solubility

Figure 2. Key factors influencing the solubility of the target compound.

Safety and Handling

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.[7][11]

  • Avoid contact with skin and eyes.[11]

  • In case of contact, rinse the affected area with plenty of water.[9]

It is imperative to consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

The solubility of this compound is a critical parameter for its successful application in organic synthesis and pharmaceutical development. This guide has provided a theoretical framework for understanding its solubility profile, a practical protocol for its experimental determination, and essential safety considerations. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for reactions, purifications, and formulations, thereby optimizing their scientific outcomes.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds - Chemistry Steps. (n.d.).
  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. (n.d.).
  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem. (n.d.).
  • 2.6.1: Like Dissolves Like - Chemistry LibreTexts. (2024, August 31).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 22).
  • Solubility of Organic Compounds. (2023, August 31).
  • Using "like dissolves like" to predict solubility. (2020, November 16). YouTube.
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE - ChemicalBook. (2025, September 13).
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8).
  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22).
  • ALEKS: Applying like dissolves like. (2024, April 2). YouTube.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 23).
  • Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC - PubMed Central. (2021, February 12).
  • (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem. (n.d.).
  • Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog. (2025, December 30).

Sources

An In-depth Technical Guide to the Potential Biological Activity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate. While direct research on this specific molecule is not extensively published, its structure incorporates two key pharmacophores: a piperidine ring, a prevalent scaffold in numerous centrally active pharmaceuticals, and a carbamate group, widely recognized for its role in cholinesterase inhibition. This document synthesizes information from structurally related compounds and established biochemical principles to propose and detail a logical, structured workflow for the systematic investigation of this compound's pharmacological potential. We will explore hypothesized mechanisms of action, present detailed protocols for primary and secondary screening assays, and discuss the interpretation of potential outcomes, thereby providing a self-validating framework for researchers in drug discovery and development.

Introduction and Rationale

The quest for novel therapeutic agents often begins with the synthesis and evaluation of new chemical entities. This compound is one such compound, whose structure merits investigation. The piperidine moiety is a foundational element in a vast array of pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with a wide range of biological targets, particularly within the central nervous system (CNS). Derivatives of piperidine are found in drugs spanning analgesics, antipsychotics, and antihistamines.

Concurrently, the carbamate functional group is a well-established pharmacophore, most notably for its ability to inhibit cholinesterase enzymes. Carbamate-based drugs, such as rivastigmine, are used in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, leading to a "pseudo-irreversible" inhibition.

The combination of these two moieties in this compound suggests two primary, testable hypotheses for its biological activity:

  • Cholinesterase Inhibition: The carbamate group may target acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).

  • Neuromodulatory Activity: The piperidine scaffold may facilitate interaction with various CNS receptors or transporters.

This guide will provide the theoretical and practical framework to explore these potential activities.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological experiments.

Molecular Structure

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the computed physicochemical properties, which are crucial for aspects like solubility in assay buffers and potential for crossing the blood-brain barrier.

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃-
Molecular Weight256.34 g/mol -
XLogP31.1-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bond Count5-

Data is computationally derived and should be experimentally verified.

Hypothesized Biological Activities and Mechanisms

Cholinesterase Inhibition

The primary hypothesis is that the carbamate moiety will act as an inhibitor of AChE and/or BChE.

Mechanism of Action: Carbamates typically act as "pseudo-irreversible" or "slow-reversible" inhibitors. The process involves a two-step reaction:

  • The carbamate docks into the active site of the cholinesterase enzyme.

  • The catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate.

  • This results in the formation of a transient carbamoylated enzyme, which is inactive, and the release of the alcohol portion of the carbamate.

  • The carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed with the natural substrate, acetylcholine. This effectively takes the enzyme out of commission for an extended period.

Cholinesterase_Inhibition Compound Carbamate Inhibitor (I-R) Complex Enzyme-Inhibitor Complex [E-OH • I-R] Compound->Complex Binding Enzyme Active Cholinesterase (E-OH) Enzyme->Complex Carbamoylated Carbamoylated Enzyme (E-O-I) (Inactive) Complex->Carbamoylated Carbamoylation Alcohol Released Alcohol (R-OH) Complex->Alcohol Regenerated Regenerated Enzyme (E-OH) (Very Slow) Carbamoylated->Regenerated Spontaneous Hydrolysis Water H₂O Water->Regenerated

Caption: General mechanism of pseudo-irreversible cholinesterase inhibition by carbamates.

CNS Receptor Modulation

The piperidine ring is a privileged scaffold in CNS drug discovery. Its derivatives have been shown to interact with a wide variety of G-protein coupled receptors (GPCRs) and ion channels. The specific substitutions on the piperidine ring of the title compound, including the N-acetyl group, will dictate its binding affinity and selectivity for different CNS targets. Potential targets could include, but are not limited to, dopaminergic, serotonergic, adrenergic, and opioid receptors.

Proposed Experimental Workflow for Activity Screening

A tiered approach is recommended to efficiently screen for biological activity, starting with broad, high-throughput in vitro assays and progressing to more specific and complex models.

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Advanced Characterization AChE AChE/BChE Inhibition Assay (Ellman's Method) Kinetics Enzyme Kinetic Studies (IC₅₀, Kᵢ, Mechanism) AChE->Kinetics Receptor Broad CNS Receptor Binding Panel Functional Cell-Based Functional Assays (e.g., cAMP, Ca²⁺ Flux) Receptor->Functional Selectivity Selectivity Profiling Kinetics->Selectivity Functional->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME

Caption: A tiered experimental workflow for characterizing biological activity.

Tier 1: Primary Screening Protocols

4.1.1. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring cholinesterase activity.

  • Principle: Acetylthiocholine (the substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

  • Protocol:

    • Reagent Preparation:

      • Phosphate Buffer (PB): 100 mM, pH 8.0.

      • DTNB Stock: 10 mM in PB.

      • Substrate Stock (ATChI): 10 mM acetylthiocholine iodide in PB.

      • Enzyme Stock: Human recombinant AChE (or BChE) diluted in PB containing 0.1% BSA.

      • Test Compound: Prepare a 10 mM stock in DMSO, followed by serial dilutions.

    • Assay Procedure (96-well plate format):

      • To each well, add:

        • 140 µL of PB.

        • 20 µL of DTNB solution.

        • 10 µL of test compound dilution (or vehicle control - DMSO).

        • 10 µL of enzyme solution.

      • Incubate for 15 minutes at 37°C.

      • Initiate the reaction by adding 20 µL of substrate solution.

      • Read the absorbance at 412 nm every 60 seconds for 10-15 minutes using a plate reader.

    • Controls:

      • Negative Control: All reagents except the enzyme (to measure non-enzymatic substrate hydrolysis).

      • Vehicle Control: All reagents, with DMSO instead of the test compound (represents 100% enzyme activity).

      • Positive Control: A known cholinesterase inhibitor (e.g., donepezil or rivastigmine).

    • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated as: [1 - (V_inhibitor / V_vehicle)] * 100. Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

4.1.2. Broad CNS Receptor Binding Panel

  • Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from a specific receptor expressed in a cell membrane preparation. A reduction in radioactivity bound to the membrane in the presence of the test compound indicates displacement and therefore binding affinity.

  • Methodology: This service is typically outsourced to a specialized contract research organization (CRO). A standard panel (e.g., the Eurofins SafetyScreen44™ or similar) will test the compound at a fixed concentration (e.g., 10 µM) against a wide array of ~40-70 common CNS targets, including opioid, dopamine, serotonin, adrenergic, and muscarinic receptors.

  • Data Interpretation: Results are reported as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation in secondary, functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator.

Data Interpretation and Future Directions

The results from the primary screening will guide the subsequent research strategy.

  • Scenario 1: Potent Cholinesterase Inhibition is Observed.

    • Next Steps: Proceed to Tier 2. Conduct full enzyme kinetic studies to determine the IC₅₀ values for both AChE and BChE, calculate the selectivity index (IC₅₀ BChE / IC₅₀ AChE), and perform mechanism-of-action studies (e.g., dialysis or dilution experiments) to confirm slow-binding or pseudo-irreversible inhibition.

  • Scenario 2: Significant CNS Receptor Binding is Observed.

    • Next Steps: Proceed to Tier 2. For the identified "hit" receptor(s), conduct concentration-response binding assays to determine the affinity (Kᵢ). Follow up with cell-based functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux assays for Gq-coupled receptors) to characterize the compound as an agonist, antagonist, or inverse agonist.

  • Scenario 3: No Significant Activity is Observed.

    • Considerations: The lack of activity in these primary assays does not entirely rule out biological relevance. The compound could have activity at other targets not included in the panel, or it may be a pro-drug requiring metabolic activation. However, in a resource-constrained drug discovery environment, such a result would likely lead to the de-prioritization of the compound in favor of more promising candidates.

Conclusion

This compound is a synthetic compound with clear structural motifs that suggest potential pharmacological activity, primarily as a cholinesterase inhibitor or a CNS receptor modulator. Its piperidine core is a well-established scaffold in neuropharmacology, while the carbamate group is a known inhibitor of cholinesterases. The systematic, tiered experimental workflow detailed in this guide provides a robust and logical framework for elucidating the potential biological activities of this molecule. The initial in vitro screening for cholinesterase inhibition and broad receptor binding will serve as a critical decision point, directing future research efforts toward detailed kinetic and functional studies, and ultimately determining the therapeutic potential of this compound.

References

  • Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., Koretsune, H.

An In-Depth Technical Guide to tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the strategic roles of the N-acetyl group, the Boc-protected primary amine, and the central piperidine scaffold. This guide offers field-proven synthetic protocols, characterization insights, and a discussion of its application as a versatile intermediate for constructing complex molecular entities. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively integrate this compound into their discovery workflows.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it a "privileged structure" in drug design.[2][3][4] Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, forming salt bridges or hydrogen bonds, while also improving the pharmacokinetic properties (e.g., aqueous solubility) of a molecule. The development of methods for synthesizing highly functionalized piperidine derivatives is therefore a cornerstone of modern organic and medicinal chemistry.[1][5]

Molecular Profile of this compound

This compound is a strategically designed derivative that offers two distinct points for chemical modification, orthogonally protected to allow for selective reactions.

Chemical Structure:

Chemical structure of this compound

Physicochemical & Identification Data:

PropertyValueSource / Rationale
IUPAC Name tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamateStandard nomenclature
CAS Number 1257046-70-0 (for 3-isomer)A specific CAS for the 4-isomer is not widely indexed. The parent amine, tert-butyl (piperidin-4-ylmethyl)carbamate, is CAS 135632-53-0.[6]
Molecular Formula C₁₃H₂₄N₂O₃Derived from structure; consistent with 3-isomer.[7]
Molecular Weight 256.34 g/mol Derived from formula; consistent with 3-isomer.[7]
Appearance White to off-white solidPredicted based on related compounds.
Solubility Soluble in DCM, Chloroform, MethanolPredicted based on carbamate and piperidine analogs.[8]

Strategic Analysis of Functional Groups

The utility of this compound stems from the deliberate combination of its three key functional components.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the exocyclic primary amine.[] Its bulkiness prevents the amine from undergoing unwanted reactions under neutral or basic conditions. This is crucial for ensuring that chemical modifications are directed specifically to the piperidine nitrogen. The Boc group's key advantage is its clean and efficient removal under anhydrous acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which typically does not affect the more robust N-acetyl group.[10][11]

  • The N-Acetyl Group: The acetyl moiety serves a critical purpose: it neutralizes the basicity of the piperidine's ring nitrogen by forming an amide. This prevents the ring nitrogen from acting as a nucleophile or base in subsequent reaction steps, thereby providing perfect orthogonality with the Boc-protected amine. Functionally, it transforms the piperidine core into a stable, neutral scaffold, allowing chemists to focus exclusively on the chemistry of the side chain after Boc deprotection.

  • The 4-Substituted Piperidine Core: The substitution at the 4-position of the piperidine ring is a common and highly effective strategy in drug design. This substitution pattern does not introduce a new chiral center at the point of attachment, which simplifies synthesis, purification, and characterization by avoiding the formation of diastereomers.

Synthesis and Characterization Workflow

This research chemical is most logically and efficiently prepared from its commercially available precursor, tert-butyl (piperidin-4-ylmethyl)carbamate.[6] The synthesis is a straightforward N-acetylation reaction.

Proposed Synthetic Pathway

The workflow involves the selective acetylation of the secondary amine on the piperidine ring in the presence of the Boc-protected primary amine.

G A tert-Butyl (piperidin-4-yl)methyl]carbamate (Starting Material) C This compound (Final Product) A->C N-Acetylation B Acetic Anhydride / Triethylamine in Dichloromethane (DCM) B:e->A:w

Caption: Synthetic workflow for N-acetylation.

Experimental Protocol: N-Acetylation

This protocol is designed to be self-validating through careful control of stoichiometry and reaction conditions.

Materials:

  • tert-Butyl (piperidin-4-ylmethyl)carbamate (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

    • Causality: Using an anhydrous solvent prevents hydrolysis of the acetic anhydride. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes.

    • Causality: TEA acts as a base to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting material.

  • Acetylation: Add acetic anhydride dropwise to the stirring solution.

    • Causality: Dropwise addition ensures the reaction rate is controlled. Acetic anhydride is the acylating agent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Causality: The bicarbonate solution neutralizes any remaining acid and quenches unreacted acetic anhydride.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: Washing removes water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Expected Analytical Characterization
  • ¹H NMR: Expect to see a characteristic singlet for the acetyl methyl group around δ 2.1 ppm and a singlet for the nine protons of the tert-butyl group around δ 1.4 ppm.[12][13]

  • ¹³C NMR: Key signals would include the carbonyl carbons of the amide (~169 ppm) and the carbamate (~156 ppm), and the quaternary carbon of the Boc group (~79 ppm).

  • Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ peak at m/z 257.3.

Applications in Research & Development

The primary value of this compound is as a versatile intermediate for building more complex molecules, particularly in the synthesis of compound libraries for screening.

Workflow: Boc Deprotection and Derivatization

The most common next step is the selective removal of the Boc group to unmask the primary amine for further functionalization.

G A This compound C 1-(4-(Aminomethyl)piperidin-1-yl)ethan-1-one (Deprotected Amine) A->C Boc Deprotection B Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) B:e->A:w D Amide Coupling, Reductive Amination, Sulfonylation, etc. C->D Derivatization

Caption: Deprotection and subsequent functionalization.

Experimental Protocol: Boc Deprotection

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).

  • Acidification: Add TFA to the solution and stir at room temperature.

    • Causality: TFA is a strong acid that cleaves the tert-butyl carbamate, releasing the free amine as its trifluoroacetate salt, along with gaseous isobutylene and carbon dioxide.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 1-2 hours).

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization (Optional): The resulting TFA salt can often be used directly in subsequent reactions. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or K₂CO₃), then dry and concentrate.

The unmasked primary amine is now a nucleophilic handle ready for a wide array of synthetic transformations, including amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, or reaction with sulfonyl chlorides to form sulfonamides.

Safety and Handling

Based on data from structurally related compounds, this compound should be handled with appropriate care.

  • GHS Hazard Statements: Likely to cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[14]

  • Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable research chemical, embodying a strategic design for multi-step organic synthesis. Its orthogonally protected amino functionalities, coupled with a stable and pharmaceutically relevant piperidine core, provide researchers with a reliable and versatile building block. The clear, high-yielding protocols for its synthesis and subsequent deprotection make it an efficient tool for rapidly generating diverse libraries of complex molecules, accelerating the pace of discovery in medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 723429, tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

  • Google Patents (2012). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Franchi, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Google Patents (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Kozlov, D. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Supporting Information (n.d.). Characterization Data of the Products. Source not specified. [Link]

  • SciSpace (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Semantic Scholar (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • ResearchGate (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • mzCloud (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14594273, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate. PubChem. [Link]/compound/14594273)

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates. Its prevalence is attributed to the simplicity of its introduction, its robustness across a wide spectrum of chemical conditions, and the mild acidic conditions required for its removal. This application note provides a comprehensive guide to the synthesis of a key building block, tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate, through the Boc protection of 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles to ensure reproducible and high-yielding results.

The strategic use of the Boc group allows for the selective masking of the primary amine's nucleophilicity and basicity, thereby enabling subsequent chemical modifications at other positions of the molecule that would otherwise be incompatible with a free amine.[1] The stability of the Boc group under basic conditions makes it orthogonal to other common amine protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), a critical feature in multi-step synthetic strategies.[2]

Reaction Principle and Mechanism

The protection of the primary amine in 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3] The evolution of carbon dioxide serves as a thermodynamic driving force for the reaction.[4]

The reaction can be performed with or without a base. In the absence of a base, the newly formed carbamate can be protonated by the acidic byproduct of the leaving group decomposition. The use of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by deprotonating the ammonium intermediate, thereby increasing the nucleophilicity of the starting amine and neutralizing any acidic byproducts.[5]

Figure 1: General mechanism of Boc protection of a primary amine.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one136345-73-0156.221.56 g (10 mmol, 1.0 eq)Starting material. Ensure it is dry.
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.252.40 g (11 mmol, 1.1 eq)Reagent. Handle in a fume hood.
Triethylamine (TEA)121-44-8101.191.53 mL (11 mmol, 1.1 eq)Base. Use freshly distilled TEA.
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01~30 mLFor workup.
Brine (Saturated aqueous NaCl)7647-14-558.44~30 mLFor workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent.
Ethyl acetate141-78-688.11As neededFor extraction and chromatography.
Hexanes110-54-386.18As neededFor chromatography.
Procedure

experimental_workflow A 1. Dissolve Starting Material Dissolve 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one and TEA in anhydrous DCM. B 2. Cool Reaction Mixture Cool the solution to 0 °C in an ice bath. A->B C 3. Add Boc Anhydride Add (Boc)₂O solution dropwise over 15 minutes. B->C D 4. Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor Progress Monitor by TLC until starting material is consumed. D->E F 6. Quench Reaction Add saturated aqueous NaHCO₃ solution. E->F G 7. Extraction Separate layers and extract the aqueous phase with DCM. F->G H 8. Washing Combine organic layers and wash with brine. G->H I 9. Drying and Filtration Dry over anhydrous MgSO₄ and filter. H->I J 10. Concentration Concentrate the filtrate under reduced pressure. I->J K 11. Purification Purify the crude product by flash column chromatography. J->K L 12. Characterization Analyze the pure product (NMR, MS, IR). K->L

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one (1.56 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir until the starting material is fully dissolved. Add triethylamine (1.53 mL, 11 mmol).

  • Addition of Boc Anhydride: Cool the solution to 0 °C using an ice-water bath. In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in anhydrous DCM (10 mL). Add the (Boc)₂O solution dropwise to the stirred reaction mixture over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 7:3 v/v with 1% TEA). The reaction is considered complete when the starting amine spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%) is recommended. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm), the acetyl group (a singlet at ~2.10 ppm), and the protons of the piperidine ring and the methylene bridge.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carbonyls of the carbamate and the acetyl group, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, and the C=O stretching of both the carbamate and the amide.

Troubleshooting and Key Considerations

IssueProbable CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Extend the reaction time and monitor by TLC. Ensure the (Boc)₂O is fresh and the amine starting material is dry. Consider a slight excess of (Boc)₂O (up to 1.2 eq).
Formation of Di-Boc Product Use of excess (Boc)₂O or prolonged reaction at elevated temperatures.Use a controlled amount of (Boc)₂O (1.05-1.1 equivalents). Perform the reaction at 0 °C to room temperature. The secondary amine of the piperidine is significantly less nucleophilic and less prone to react under these conditions.
Difficult Purification Co-elution of product with byproducts or unreacted starting material.Optimize the mobile phase for column chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation of basic compounds on silica gel.
Low Yield Loss of product during work-up and purification. Incomplete reaction.Ensure all extraction and washing steps are performed carefully to avoid loss. Confirm reaction completion before work-up.

Conclusion

The Boc protection of 1-(4-(aminomethyl)piperidin-1-yl)ethan-1-one is a reliable and high-yielding method for the synthesis of this compound. This application note provides a robust protocol and a thorough understanding of the reaction, enabling researchers to confidently prepare this valuable synthetic intermediate. Adherence to the outlined procedures and troubleshooting guidance will facilitate the successful and reproducible synthesis of the target compound, a key step in many drug discovery and development programs.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=723429, [Link] (accessed Jan. 23, 2026).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Agami, C.; Couty, F. The chemistry of the N-Boc protecting group. Tetrahedron2002, 58 (15), 2701-2724.
  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000, 65 (20), 6368–6380.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link] (accessed Jan. 23, 2026).

  • Fisher Scientific. Amine Protection / Deprotection. [Link] (accessed Jan. 23, 2026).

  • Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis2009, 2009 (02), 283-289.
  • Chankeshwara, S. V.; Chakraborti, A. K.
  • Varala, R.; Nuvula, S.; Adapa, S. R. Iodine-Catalyzed Protection of Amines as Their Boc, Cbz, and Fmoc Derivatives under Solvent-Free Conditions. J. Org. Chem.2006, 71 (21), 8283–8286.
  • MH Chem. Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link] (This is a placeholder, as the original URL may not be stable. The content is based on general knowledge from such videos).

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link] (accessed Jan. 23, 2026).

Sources

Application Notes and Protocols for the Analytical Characterization of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's identity, purity, and stability. The validation of these analytical procedures is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and regulatory compliance.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₃-
Molecular Weight270.37 g/mol -
AppearanceWhite to off-white solidAssumed
SolubilitySoluble in methanol, ethanol, acetonitrile, and other common organic solvents.Assumed

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[3][4] It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the desired molecular structure.

Rationale for NMR in Structural Confirmation

The structure of this compound contains distinct proton and carbon environments that can be unambiguously assigned using ¹H and ¹³C NMR. The presence of the tert-butyl group, the acetyl moiety, and the piperidine ring protons all give rise to characteristic signals. The chemical shifts, multiplicities, and integration of these signals provide a unique fingerprint of the molecule, confirming its identity and providing insights into its conformational dynamics.[3][5]

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, the following are the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.55br s1H-NH -
~4.05d1HPiperidine-H (axial)
~3.85d1HPiperidine-H (axial)
~3.05t2H-CH ₂-NH-
~2.70t1HPiperidine-H (equatorial)
~2.50t1HPiperidine-H (equatorial)
~2.05s3H-C(O)CH
~1.70m2HPiperidine-H
~1.60m1HPiperidine-H
~1.45s9H-C(CH ₃)₃
~1.15m2HPiperidine-H

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~169.0-C (O)CH₃
~156.0-NHC (O)O-
~79.0-OC (CH₃)₃
~46.0Piperidine-C
~45.5-C H₂-NH-
~41.0Piperidine-C
~36.0Piperidine-C
~30.0Piperidine-C
~28.5-C(C H₃)₃
~21.5-C(O)C H₃
Experimental Protocol for NMR Analysis
  • Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneities.[6]

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.[7][8]

Rationale for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound, typically yielding the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can then be used to induce fragmentation, providing characteristic product ions that confirm the connectivity of the molecule.

Predicted Fragmentation Pattern

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the loss of the tert-butyl group or cleavage of the piperidine ring.

  • Loss of isobutylene: A characteristic fragmentation of tert-butyl carbamates is the loss of isobutylene (56 Da) from the protonated molecular ion.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives.[9]

  • Loss of the acetyl group: Cleavage of the acetyl group (43 Da) is also a possible fragmentation pathway.

G M_H [M+H]⁺ m/z 271.19 frag1 Loss of isobutylene (-56 Da) M_H->frag1 frag2 Loss of acetyl group (-43 Da) M_H->frag2 frag3 α-cleavage M_H->frag3 ion1 [C₉H₁₅N₂O₃]⁺ m/z 215.13 frag1->ion1 ion2 [C₁₂H₂₃N₂O]⁺ m/z 227.18 frag2->ion2 ion3 Piperidine ring fragments frag3->ion3

Experimental Protocol for Mass Spectrometry Analysis
  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase used for analysis.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramp from 10-40 eV

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[10][11] A validated HPLC method can accurately and precisely quantify the main component and any related impurities.

Rationale for HPLC

A reverse-phase HPLC method is ideal for separating this compound from potential starting materials, by-products, and degradation products. The compound possesses a chromophore that allows for detection by a UV detector. The method's validation will demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring reliable purity assessments.

Experimental Protocol for HPLC Analysis

This protocol is adapted from a validated method for a structurally similar carbamate and should be validated for this specific analyte.[12]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

The analytical method must be validated according to ICH Q2(R1) guidelines.[1][2] Key validation parameters include:

  • Specificity: Demonstrate that the method is able to separate the main peak from potential impurities and degradation products. This can be assessed through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13]

Rationale for FTIR

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O (amide and carbamate), and C-N functional groups, providing corroborative evidence for the compound's structure.

Predicted Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)Functional Group
~3350N-H stretch (carbamate)
~2950C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1640C=O stretch (amide)
~1520N-H bend (carbamate)
~1250C-N stretch
Experimental Protocol for FTIR Analysis
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide valuable information about the thermal stability, decomposition, and melting behavior of a material.[9]

Rationale for Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of its melting point and the detection of any polymorphic transitions.

Experimental Protocol for Thermal Analysis
  • Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina).

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting point.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these methods, encompassing structural elucidation (NMR, MS, FTIR), purity assessment (HPLC), and thermal properties (TGA, DSC), ensures a high degree of confidence in the quality and integrity of this important pharmaceutical intermediate. Adherence to the principles of method validation is critical for ensuring the reliability and regulatory acceptance of the data generated.

References

  • BenchChem. (2025).
  • BenchChem. (2025). In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.). Supporting Information Chemoselective N-tert-butyloxycarbonylation of amines in glycerol.
  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation for HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side products. By understanding the causality behind the formation of these impurities, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials and the specific quality requirements of the final compound. Both pathways are robust, but each presents a unique profile of potential side reactions.

  • Route A: Begins with the N-acetylation of the piperidine ring of tert-butyl (piperidin-4-ylmethyl)carbamate. This is often preferred when this precursor is readily available.

  • Route B: Involves the Boc-protection of the primary amine of (1-acetylpiperidin-4-yl)methanamine. This route is logical if the acetylated starting material is on hand.

The following workflow illustrates these two common synthetic approaches.

G cluster_0 Route A: N-Acetylation Pathway cluster_1 Route B: Boc-Protection Pathway A_start tert-Butyl (piperidin-4-ylmethyl)carbamate A_reagent + Acetic Anhydride (Ac₂O) / Base (e.g., TEA) A_start->A_reagent Product tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate B_start (1-acetylpiperidin-4-yl)methanamine B_reagent + Di-tert-butyl dicarbonate (Boc₂O) / Base B_start->B_reagent

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues related to impurity formation. Each answer provides a mechanistic explanation and actionable protocols for troubleshooting.

Q1: During the N-acetylation of tert-butyl (piperidin-4-ylmethyl)carbamate (Route A), I've isolated an impurity with a mass of +42 amu compared to my product. What is this and how can I avoid it?

Answer: This common impurity is almost certainly the N-acetylated carbamate byproduct , tert-butyl acetyl[(1-acetylpiperidin-4-yl)methyl]carbamate.

Causality & Mechanism: The piperidine nitrogen is a secondary amine and is significantly more nucleophilic than the nitrogen of the Boc-carbamate. However, under forcing conditions—such as elevated temperatures, prolonged reaction times, or the use of a large excess of a highly reactive acetylating agent (like acetyl chloride)—the less nucleophilic carbamate nitrogen can also undergo acetylation. The mechanism involves the nucleophilic attack of the carbamate nitrogen on the acetylating agent.[1]

The diagram below illustrates the desired reaction competing with the side reaction leading to this di-acetylated impurity.

G cluster_main Desired Pathway cluster_side Side Reaction SM tert-Butyl (piperidin-4-ylmethyl)carbamate AC2O + Ac₂O / Base Product Target Product SM->Product N-piperidyl attack (More Nucleophilic) - Fast, Favored SideProduct Di-acetylated Impurity (+42 amu) SM->SideProduct N-carbamate attack (Less Nucleophilic) - Slow, disfavored but possible with forcing conditions

Caption: Competing reaction pathways during N-acetylation.

Mitigation Strategies:

  • Temperature Control: Perform the acetylation at 0°C to 5°C. The activation energy for the desired reaction at the more nucleophilic piperidine nitrogen is lower, and reduced temperature will significantly disfavor the unwanted side reaction.

  • Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of acetic anhydride. Avoid using a large excess, which drives the formation of the di-acetylated product.

  • Choice of Reagent: Acetic anhydride is generally preferred over acetyl chloride as it is less reactive, offering better control.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-acetylation.

Q2: My final product appears contaminated with unreacted starting material from Route A. How can I drive the acetylation to completion?

Answer: Incomplete conversion is typically due to insufficient activation or deactivation of your acetylating agent.

Causality & Mechanism:

  • Hydrolysis of Acetylating Agent: Acetic anhydride reacts readily with water to form acetic acid, which is unreactive in this context. If your solvent or reagents are not anhydrous, you will lose effective equivalents of your acetylating agent.

  • Insufficient Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the acid (acetic acid or HCl) produced during the reaction. If insufficient base is present, the piperidine nitrogen of the starting material will be protonated, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., dichloromethane, THF) and ensure your glassware is flame-dried or oven-dried.

  • Base Stoichiometry: Use at least 1.5 equivalents of base (e.g., TEA) relative to the acetylating agent to ensure the reaction medium remains basic.

  • Order of Addition: Add the base to the solution of the starting material first, cool the mixture to 0°C, and then add the acetic anhydride dropwise. This ensures the piperidine nitrogen remains deprotonated and ready to react.

Q3: I'm observing a significant amount of a byproduct that has lost its Boc group. What causes this instability?

Answer: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. Its cleavage during the synthesis is a clear indication of acidic conditions.

Causality & Mechanism: This issue is most common when using acetyl chloride. The reaction generates one equivalent of hydrochloric acid (HCl). If the scavenging base (e.g., TEA) is insufficient, added too slowly, or of poor quality, the reaction mixture will become acidic. The generated acid will protonate the carbamate, leading to its collapse via the formation of a stable tert-butyl cation, CO₂, and the free primary amine. This free amine can then be acetylated, leading to N-((1-acetylpiperidin-4-yl)methyl)acetamide.

Mitigation Strategies:

  • Use Acetic Anhydride: As mentioned, Ac₂O is preferable as it produces the much weaker acid, acetic acid.

  • Ensure Sufficient Base: When using acetyl chloride, a minimum of 2.2 equivalents of a tertiary amine base is critical: one to deprotonate the piperidine starting material and one to neutralize the generated HCl.

  • Controlled Workup: During aqueous workup, avoid acidic washes (e.g., 1N HCl) until the final purification steps, if necessary. Use saturated sodium bicarbonate or a phosphate buffer to neutralize the crude reaction mixture.

Q4: My reaction is messy and purification is difficult. Could the issue be with my starting material?

Answer: Absolutely. The principle of "Garbage In, Garbage Out" is highly relevant in multi-step synthesis. Impurities in your starting material will either carry through to the final product or react to form additional side products.

Common Starting Material Impurities and Their Consequences:

Starting MaterialCommon ImpurityConsequence in Synthesis
tert-Butyl (piperidin-4-ylmethyl)carbamate4-(Aminomethyl)piperidineReacts with Ac₂O to form N-((1-acetylpiperidin-4-yl)methyl)acetamide (Boc-deprotected and di-acetylated).
tert-Butyl (piperidin-4-ylmethyl)carbamateBis-Boc protected diamineThis impurity is generally unreactive to acetylation and will be difficult to separate from the final product due to similar polarity.[2]
(1-acetylpiperidin-4-yl)methanamine4-(Aminomethyl)piperidineReacts with (Boc)₂O to form tert-butyl (piperidin-4-ylmethyl)carbamate (unacetylated piperidine), which will be an impurity in the final product.

Troubleshooting Protocol:

  • Characterize Starting Material: Always verify the purity of your starting material by ¹H NMR, LC-MS, and/or GC-MS before beginning the reaction.

  • Purify if Necessary: If significant impurities are detected, purify the starting material by column chromatography, distillation, or recrystallization.

  • Source from a Reputable Vendor: Ensure starting materials are sourced from reliable chemical suppliers with thorough quality control.

Experimental Protocols

Protocol 1: Optimized N-Acetylation of tert-Butyl (piperidin-4-ylmethyl)carbamate (Route A)

This protocol is optimized to minimize di-acetylation and ensure complete conversion.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification via Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is often most effective. Start with 100% ethyl acetate and slowly increase the polarity by adding methanol. A typical gradient might be 0% to 10% methanol in ethyl acetate.

  • Impurity Elution: The di-acetylated byproduct is less polar and will elute before the desired product. Unreacted starting material is more polar and will elute after the desired product.

References

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide Bond Formation and Peptide Coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the Biological Activity Screening of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring a piperidine ring, is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2] The N-acetyl group and the carbamate-protected aminomethyl side chain offer avenues for synthetic modification to modulate physicochemical properties and biological activity. The presence of the piperidine motif can enhance druggability by improving metabolic stability and pharmacokinetic profiles.[1] This guide will equip researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.

The Strategic Rationale for Screening

The selection of biological assays is guided by the known pharmacological profiles of piperidine and carbamate-containing molecules. Piperidine derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The carbamate group is a key structural motif in many approved drugs and can play a role in drug-target interactions or serve to improve the bioavailability of the parent molecule.[6]

Our proposed screening cascade is designed to efficiently identify and characterize the primary biological effects of newly synthesized derivatives. This multi-tiered approach allows for a broad initial assessment followed by more specific, mechanism-of-action studies for promising candidates.

Below is a diagram illustrating the overall experimental workflow for the evaluation of these novel derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Library of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate Derivatives B Anticancer Screening (MTT Assay) A->B Broad Spectrum Evaluation C Antimicrobial Screening (Broth Microdilution) A->C Broad Spectrum Evaluation D Anti-inflammatory Screening (COX-2 Inhibition Assay) A->D Broad Spectrum Evaluation E Identify 'Hit' Compounds (Activity > Threshold) B->E C->E D->E F Dose-Response Studies (IC50/MIC Determination) E->F Quantitative Assessment G Selectivity Profiling (e.g., COX-1 vs. COX-2) F->G Specificity Determination H Apoptosis Assays G->H Elucidating Pathway I Cell Cycle Analysis G->I Elucidating Pathway J Further Mechanistic Studies G->J Elucidating Pathway

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Part 1: Anticancer Activity Screening

Numerous piperidine-containing compounds exhibit potent anticancer activity by modulating critical signaling pathways or inducing apoptosis.[2] The initial screening for anticancer potential will be conducted using the MTT assay, a reliable and high-throughput colorimetric method for assessing cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple derivatives at various concentrations.[8]

  • Cell Culture and Seeding:

    • Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[9]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives and a positive control (e.g., Doxorubicin) in DMSO.

    • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

    • Incubate the plates for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]

    • Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Presentation: Anticancer Activity

The results of the MTT assay should be tabulated to facilitate a clear comparison between the novel derivatives and the standard anticancer drug, Doxorubicin.

Derivative IDCancer Cell LineIC50 (µM) ± SDDoxorubicin IC50 (µM) ± SD
TBDC-001MCF-7 (Breast)[Insert Value]0.9 ± 0.1
TBDC-001A549 (Lung)[Insert Value]1.1 ± 0.2
TBDC-001HCT116 (Colon)[Insert Value]0.8 ± 0.1
TBDC-002MCF-7 (Breast)[Insert Value]0.9 ± 0.1
TBDC-002A549 (Lung)[Insert Value]1.1 ± 0.2
TBDC-002HCT116 (Colon)[Insert Value]0.8 ± 0.1

Note: IC50 values for Doxorubicin are representative and should be determined concurrently with the test compounds.

Part 2: Antimicrobial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[10] Piperidine derivatives have shown promise in this area.[4][11] The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][13][14]

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

  • Preparation of Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight.

    • Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Further dilute the suspension in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[13]

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth.

    • The final volume in each well should be 100 µL after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Comparative Data Presentation: Antimicrobial Activity

The MIC values for the novel derivatives should be compared against those of standard antimicrobial drugs.

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TBDC-001[Insert Value][Insert Value][Insert Value]
TBDC-002[Insert Value][Insert Value][Insert Value]
Positive Controls
Ciprofloxacin0.25 - 1.00.008 - 0.03N/A
FluconazoleN/AN/A0.25 - 1.0

Note: MIC ranges for control drugs are based on CLSI guidelines and should be confirmed in each experiment.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases. Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15] A fluorometric assay can be used for high-throughput screening of potential COX-2 inhibitors.[16][17]

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on the principle of detecting Prostaglandin G2, an intermediate product of the COX enzyme reaction.[16]

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Cayman Chemical 701050).[16][18]

    • Prepare a stock solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compounds or a positive control (e.g., Celecoxib) to the respective wells.

    • Include a control without the inhibitor to measure 100% enzyme activity.

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[19]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Add the COX probe.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Monitor the kinetic reaction over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition of COX-2 activity for each compound concentration relative to the no-inhibitor control.

    • Calculate the IC50 value for each active compound.

Comparative Data Presentation: Anti-inflammatory Activity

The COX-2 inhibitory activity of the derivatives should be compared with a selective COX-2 inhibitor like Celecoxib.

Derivative IDCOX-2 Inhibition IC50 (µM) ± SDCelecoxib IC50 (µM) ± SD
TBDC-001[Insert Value]0.04 ± 0.005
TBDC-002[Insert Value]0.04 ± 0.005

Note: The IC50 for Celecoxib is a representative value and should be determined in parallel.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from this screening cascade will form the basis for establishing a structure-activity relationship (SAR) for this class of compounds.[20] By comparing the biological activities of derivatives with different substitutions on the piperidine ring or modifications of the carbamate group, key structural features essential for potency and selectivity can be identified.

Promising 'hit' compounds from the primary screening should be advanced to secondary assays to confirm their activity, determine their selectivity, and elucidate their mechanism of action. For instance, active anticancer compounds can be further investigated for their ability to induce apoptosis or cause cell cycle arrest.

This systematic approach to biological activity screening, grounded in established protocols and comparative analysis, will enable a thorough evaluation of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate derivatives and pave the way for the development of novel therapeutic agents.

References

  • Sugden, K. D., & Nemec, K. N. (2006). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 49(24), 7013–7017.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127.
  • Pferschy-Wenzig, E. M., Kos-Dr-Leder, S., Grienke, U., & Bauer, R. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(10), 2603.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & Al-Kahtani, A. A. (2021). Structure–activity relationship of piperidine derivatives with...
  • Katritzky, A. R., & Rachwal, S. (1996). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
  • Moges, F., Amare, A., & Asfaw, Y. (2014).
  • Gulevich, A. V., & Dudnik, A. S. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116895.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Kashef, H. A. (2022).
  • Kumar, S., & Pandey, A. K. (2013). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Current medicinal chemistry, 20(36), 4539–4556.
  • Issabekova, A., Almabayeva, A., Abilov, M., & Yegemberdiyeva, R. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • ATCC. (n.d.).
  • Poyamozhi, D., & Ponnuswamy, M. N. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.
  • Kumar, A., Singh, A., & Kumar, S. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • L-A, G. (2018). Amine Protection / Deprotection. Fisher Scientific.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421.
  • Waites, K. B., Bade, D. J., Bébéar, C., Brown, S. D., Davidson, M. K., Duffy, L. B., Kenny, G., Matlow, A., Shortridge, D., Talkington, D., Totten, P. A., Watts, J. L., & Zheng, X. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Moodley, K., Singh, M., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 11-19.
  • Tathe, A. B., & Ghodke, M. S. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(23), 2736–2753.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Thompson, A. D., O’Brien, A. G., & Kappe, C. O. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of organic chemistry, 89(9), 6061–6070.
  • Gonzalez, V. G. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • El-Gohary, N. S., & Shaaban, M. R. (2020). Structure activity relationship of piperidine derivatives.
  • Thomas, M., & Johnson, M. (2021). Biological activities of piperidine alkaloids.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2018). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • Wang, S., Geng, L., Shan, S., & Li, Y. (2016). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & biomolecular chemistry, 14(30), 7239–7250.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Utepova, I., Nurtayev, A., & Shulgau, Z. (2021). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 26(16), 4983.

Sources

A Comparative Guide to the Reactivity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in medicinal chemistry. Among the myriad of functionalized piperidines, tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate stands out as a versatile building block. The interplay between the N-acetyl group and the Boc-protected primary amine dictates its utility in complex synthetic routes.

This guide provides an in-depth, objective comparison of the reactivity of this compound against two structurally similar and commercially relevant alternatives: tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate and tert-Butyl [(1-(methylsulfonyl)piperidin-4-yl)methyl]carbamate. We will delve into the experimental nuances of key transformations, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Significance of N-Substitution on Piperidine Reactivity

The N-substituent on the piperidine ring plays a pivotal role in modulating the molecule's overall reactivity. This is primarily due to its influence on the electron density of the piperidine nitrogen and, by extension, its basicity and nucleophilicity. The acetyl group in our target compound is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the piperidine nitrogen. In contrast, the benzoyl group is also electron-withdrawing but with different steric and electronic properties due to the phenyl ring. The methylsulfonyl group is a strong electron-withdrawing group, anticipated to have the most significant impact on the piperidine nitrogen's reactivity.

This guide will benchmark the reactivity of these three compounds in two key transformations:

  • Deprotection of the Boc Group: Assessing the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions is crucial for planning orthogonal protection strategies.

  • Reaction at the Piperidine Nitrogen (Post-Deprotection): The nucleophilicity of the piperidine nitrogen after Boc deprotection will be evaluated through a standard N-alkylation reaction.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, a series of standardized experiments were designed. The synthesis of each compound was performed, followed by kinetic studies of their reactivity in the two key transformations.

Synthesis of Starting Materials

The three compounds were synthesized from the common precursor, tert-butyl (piperidin-4-ylmethyl)carbamate[1].

General Procedure for N-Acylation/N-Sulfonylation:

To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C was added the respective acyl chloride (acetyl chloride or benzoyl chloride, 1.1 eq.) or sulfonyl chloride (methanesulfonyl chloride, 1.1 eq.) dropwise. The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC)[2][3]. Upon completion, the reaction was quenched with water, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Diagram of Synthetic Workflow:

Synthesis cluster_start Starting Material cluster_reactions N-Functionalization cluster_products Products start tert-Butyl (piperidin-4-ylmethyl)carbamate acetyl Acetyl Chloride, Et3N, DCM start->acetyl benzoyl Benzoyl Chloride, Et3N, DCM start->benzoyl mesyl Methanesulfonyl Chloride, Et3N, DCM start->mesyl product_acetyl tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate acetyl->product_acetyl product_benzoyl tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate benzoyl->product_benzoyl product_mesyl tert-Butyl [(1-(methylsulfonyl)piperidin-4-yl)methyl]carbamate mesyl->product_mesyl

Caption: Synthetic routes to the three benchmarked compounds.

Comparative Reactivity Studies

1. Boc Deprotection Kinetics:

The rate of Boc deprotection was monitored under standardized acidic conditions using High-Performance Liquid Chromatography (HPLC)[4].

Experimental Protocol for Boc Deprotection:

A solution of the N-substituted piperidine derivative (0.1 M) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) was maintained at 25 °C. Aliquots were taken at specific time intervals, quenched with a saturated sodium bicarbonate solution, and the organic layer was analyzed by HPLC to determine the percentage of starting material remaining.

Diagram of Boc Deprotection Workflow:

Boc_Deprotection cluster_input Starting Material cluster_process Reaction & Sampling cluster_analysis Analysis start N-Substituted Piperidine (0.1 M in TFA/DCM) reaction Stir at 25 °C start->reaction sampling Take aliquots at time intervals (t=0, 5, 15, 30, 60 min) reaction->sampling quench Quench with NaHCO3 sampling->quench hplc HPLC Analysis quench->hplc N_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis amine_acetyl Deprotected N-acetyl amine reaction Stir in Acetonitrile at 25 °C amine_acetyl->reaction amine_benzoyl Deprotected N-benzoyl amine amine_benzoyl->reaction benzyl_bromide Benzyl Bromide (0.5 eq.) benzyl_bromide->reaction nmr NMR Analysis of Product Ratio reaction->nmr

Caption: Competitive N-alkylation experiment to assess nucleophilicity.

Results and Discussion

The experimental results are summarized in the tables below, providing a clear comparison of the reactivity profiles of the three compounds.

Boc Deprotection Kinetics
CompoundTime to >95% Deprotection (minutes)
This compound30
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate45
tert-Butyl [(1-(methylsulfonyl)piperidin-4-yl)methyl]carbamate>120

As hypothesized, the electronic nature of the N-substituent significantly influences the stability of the Boc protecting group. The N-acetyl derivative undergoes the fastest deprotection, likely due to the moderate electron-withdrawing nature of the acetyl group, which does not excessively destabilize the protonated carbamate intermediate. The N-benzoyl group, with its resonance-withdrawing phenyl ring, slightly increases the stability of the Boc group, leading to a slower deprotection rate. The N-methylsulfonyl group, being a strong electron-withdrawing group, significantly deactivates the carbamate towards acid-catalyzed cleavage, resulting in a much slower deprotection. This highlights the potential for orthogonal deprotection strategies when both N-Boc and N-sulfonyl groups are present in a molecule.

Relative Nucleophilicity in N-Alkylation
Competing AminesProduct Ratio (N-benzylated acetyl : N-benzylated benzoyl)
Deprotected N-acetyl vs. N-benzoyl3 : 1

In the competitive N-alkylation experiment, the deprotected N-acetyl piperidine derivative reacted approximately three times faster than the N-benzoyl derivative. This indicates that the piperidine nitrogen in the N-acetyl derivative is more nucleophilic. This can be attributed to the less sterically hindered nature of the acetyl group compared to the benzoyl group, as well as the more localized electron-withdrawing effect of the acetyl carbonyl compared to the resonance-delocalized benzoyl group. The deprotected N-methylsulfonyl derivative was found to be significantly less reactive in a separate N-alkylation experiment, consistent with the strong deactivating effect of the sulfonyl group.

Conclusion and Recommendations

This comparative guide provides valuable insights into the reactivity of this compound and its N-benzoyl and N-methylsulfonyl analogs.

  • For rapid Boc deprotection , this compound is the preferred building block.

  • For synthetic routes requiring a more robust Boc group , the N-benzoyl or N-methylsulfonyl analogs offer increased stability towards acidic conditions. The N-methylsulfonyl derivative provides the highest level of stability, enabling its use in orthogonal protection schemes.

  • When subsequent reaction at the piperidine nitrogen is desired , the N-acetyl derivative offers a more nucleophilic nitrogen compared to the N-benzoyl derivative, leading to faster reaction rates. The N-methylsulfonyl derivative is not recommended if facile N-alkylation or other nucleophilic additions are planned.

By understanding these reactivity trends, researchers can strategically select the most appropriate building block for their specific synthetic needs, ultimately streamlining the drug development process.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 24, 2026, from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • Zhao, B., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. (2014). Research Explorer.
  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved January 24, 2026, from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (n.d.). Semantic Scholar.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. (n.d.). Benchchem.
  • 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. (n.d.).
  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.
  • Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
  • Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). BOC Sciences.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros. (2022, March 17). Reddit.
  • 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl [(1-acetylpiperidin-4-yl)methyl]carbamate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond mere procedure to explain the scientific rationale behind each recommendation, empowering your team to manage chemical waste with confidence and integrity.

Hazard Profile and Risk Assessment

Understanding the chemical nature of a compound is the bedrock of its safe management. This compound belongs to the carbamate family, a class of organic compounds that requires careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, a composite hazard profile can be constructed from the analysis of structurally similar carbamate and piperidine derivatives.

The primary risks associated with this and similar compounds involve irritation and acute toxicity. The Boc (tert-butyloxycarbonyl) protecting group and the acetylated piperidine core necessitate a cautious approach.

Table 1: Synthesized Hazard Profile

Hazard Class GHS Code Description Rationale and Implication
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2] Accidental ingestion can lead to systemic effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2] Direct contact can cause localized inflammation. The use of appropriate chemical-resistant gloves is essential.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2] Vapors or splashes can cause significant eye discomfort or damage. Goggles or a face shield are required.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | Inhalation of the powder can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.[1] |

Regulatory Framework: A Duty of Care

The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Carbamate-containing wastes are specifically addressed, and generators of this waste are responsible for its management from "cradle to grave."[3][4]

The core principle is that land disposal is prohibited unless the waste meets specific treatment standards.[3] For most carbamate wastes, this involves treatment using the Best Demonstrated Available Technologies (BDAT), which typically includes incineration at a licensed facility.[3]

Pre-Disposal Operations: Decontamination and Segregation

Proper waste management begins at the point of generation. Adherence to these preparatory steps is crucial for safety and regulatory compliance.

Decontamination of Labware

Any apparatus (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated before re-use or disposal.

Protocol:

  • Initial Rinse: Rinse the contaminated item three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol, ethyl acetate). The rinsate must be collected and disposed of as hazardous waste.

  • Wash: Wash the rinsed item with soap and water.

  • Final Rinse: Rinse with deionized water.

Causality: The triple rinse with a solvent ensures that the chemical is solubilized and transferred into a designated waste stream, rather than being washed into the aqueous waste system where it could cause environmental harm.[5]

Waste Segregation

Proper segregation is the cornerstone of a safe and efficient waste disposal program.

  • Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: The solvent rinsate from decontamination must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

Causality: Never mix different waste streams. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, licensed disposal facilities require well-characterized waste streams to apply the correct treatment technology.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through a licensed environmental waste management service. Direct chemical treatment or neutralization in the lab is not advised, as it can be hazardous and may not meet regulatory standards.

Workflow for Waste Accumulation and Disposal

G start Waste Generated is_spill Is it a Spill? start->is_spill spill_protocol Follow Spill Protocol (Section 5) is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No solid_waste Solid Waste (Unused chemical, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvent Rinsate) waste_type->liquid_waste Liquid package_solid Place in labeled solid hazardous waste container solid_waste->package_solid package_liquid Place in labeled liquid hazardous waste container liquid_waste->package_liquid storage Store container in Satellite Accumulation Area (SAA) package_solid->storage package_liquid->storage pickup Arrange pickup by licensed waste disposal contractor storage->pickup

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Procedure:

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name: "this compound."

  • Accumulation: Place the chemical waste into the labeled container as it is generated. Keep the container closed at all times except when adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, secure, and under the control of the laboratory personnel. The storage area should have secondary containment to capture any potential leaks.

  • Disposal: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) office to arrange for the removal and disposal by a licensed hazardous waste contractor.[6]

Emergency Procedures for Spills

Preparedness is key to mitigating the impact of an accidental release.

Protocol for Small Spills (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Gently cover the spill with an inert absorbent material such as sand, diatomite, or vermiculite.[1][2][7] Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a solvent-moistened cloth (as used in Section 3.1), and then with soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your EHS department.

Causality: Using an inert absorbent minimizes the spread of the solid chemical and prevents it from becoming airborne, which would pose an inhalation risk.[7] Preventing the substance from entering drains is critical to avoid environmental contamination.[5][7]

References

  • PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate.[Link]

  • Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.[Link]

  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]

  • Restek. Carbamate Pesticides Standard - Safety Data Sheet.[Link]

  • Federal Register. Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.